2,3-Quinoxalinedione, octahydro-, (4aR,8aS)-
Overview
Description
2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- is a heterocyclic organic compound with significant importance in various scientific fields. This compound is part of the quinoxaline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- typically involves the condensation of dimethyloxalate with o-phenylenediamine. This reaction produces the quinoxalinedione core, which can then be further hydrogenated to achieve the octahydro form . The reaction conditions often require a polar organic solvent and a catalyst to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of high-pressure hydrogen gas and metal catalysts such as palladium or platinum is common to achieve the desired octahydro form .
Chemical Reactions Analysis
Types of Reactions
2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- involves its interaction with ionotropic glutamate receptors, particularly the AMPA, kainate, and NMDA receptors. By acting as an antagonist, it inhibits the excitatory neurotransmission mediated by these receptors, which is crucial in various neurological processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxyquinoxaline: Shares a similar core structure but differs in its functional groups and biological activity.
1,4-Dihydroquinoxaline-2,3-dione: Another quinoxaline derivative with distinct chemical properties and applications.
Uniqueness
2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- is unique due to its octahydro form, which imparts specific chemical and biological properties that are not present in its non-hydrogenated counterparts. This makes it particularly valuable in medicinal chemistry for developing novel therapeutic agents .
Properties
IUPAC Name |
(4aR,8aS)-1,4,4a,5,6,7,8,8a-octahydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h5-6H,1-4H2,(H,9,11)(H,10,12)/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQWWVBWYMNAMW-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726041 | |
Record name | (4aR,8aS)-Octahydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152112-78-1 | |
Record name | (4aR,8aS)-Octahydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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